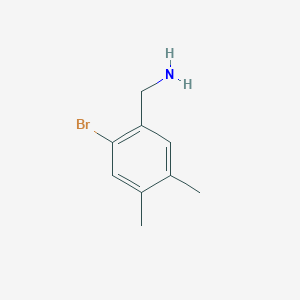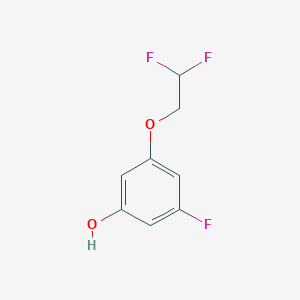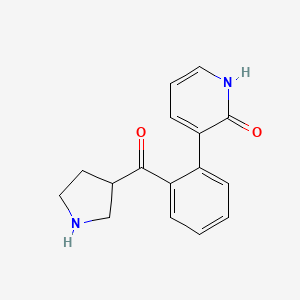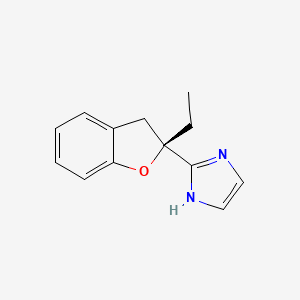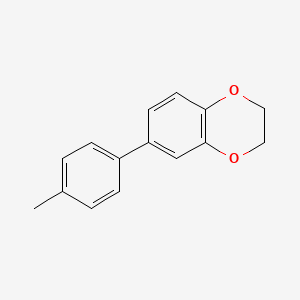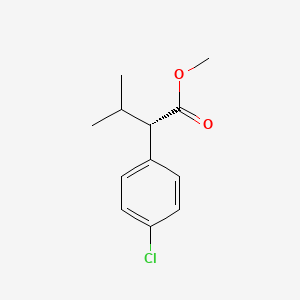
(S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a diphenylphosphino group, and a benzamide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often require mild temperatures and the presence of a photoredox catalyst.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The use of cost-effective reagents and environmentally friendly solvents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and substituted benzamides. These products can be further utilized in various chemical processes and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is used as a ligand in catalytic reactions. Its unique structure allows it to stabilize transition states and facilitate various organic transformations .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry .
Medicine
In medicine, the compound’s trifluoromethyl groups enhance its metabolic stability and bioavailability. It is being investigated for its potential as a drug candidate for treating various diseases .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials .
Wirkmechanismus
The mechanism of action of (S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal ions, facilitating catalytic processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various organic reactions.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalytic systems.
Trifluoromethyl thioesters: Employed in acyl-trifluoromethylthiolation reactions.
Uniqueness
(S)-N-(1-(Diphenylphosphino)-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide stands out due to its combination of trifluoromethyl and diphenylphosphino groups, which confer unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C27H26F6NOP |
|---|---|
Molekulargewicht |
525.5 g/mol |
IUPAC-Name |
N-[(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-yl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H26F6NOP/c1-25(2,3)23(17-36(21-10-6-4-7-11-21)22-12-8-5-9-13-22)34-24(35)18-14-19(26(28,29)30)16-20(15-18)27(31,32)33/h4-16,23H,17H2,1-3H3,(H,34,35)/t23-/m1/s1 |
InChI-Schlüssel |
NNEYFISCDMOQKY-HSZRJFAPSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


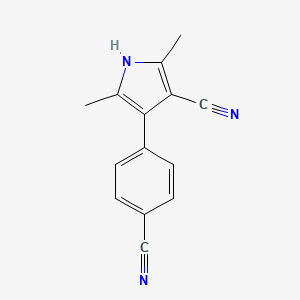
![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)
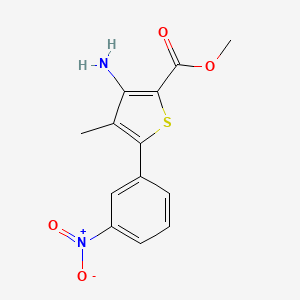
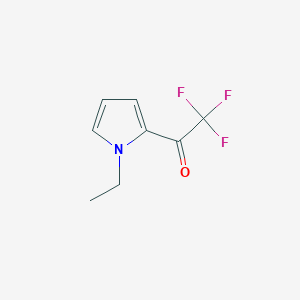
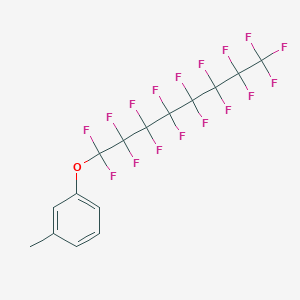
![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
